2,5-Dichloro-N-hydroxy-benzamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

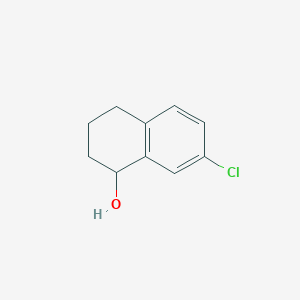

2,5-Dichloro-N-hydroxy-benzamidine, also known as DCI, is a chemical compound used in scientific research for its ability to inhibit the activity of serine proteases. It is synthesized through a multistep process and has been found to have potential applications in the fields of medicine and biotechnology.

Applications De Recherche Scientifique

Biological Activity and Structural Relationships

A series of chloro-hydroxy-N-[alkyl-oxoethyl]benzamides, closely related to 2,5-Dichloro-N-hydroxy-benzamidine, was investigated for its biological activity against various microbial strains and for its ability to inhibit photosynthetic electron transport in spinach chloroplasts. These compounds exhibited activity comparable or superior to standard antibiotics and fungicides, demonstrating the potential of chloro-hydroxy benzamides in developing new antimicrobial agents. The study also delved into the structure-activity relationships, emphasizing the importance of lipophilicity and chemical structure in determining biological efficacy (Imramovský et al., 2011).

Antiviral and Anti-Inflammatory Agents

Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, which share a core structure with this compound, were synthesized and identified as potent anti-inflammatory and analgesic agents. These compounds were highly effective as COX-2 inhibitors, offering a new avenue for the development of anti-inflammatory drugs with minimal side effects. Their synthesis and pharmacological evaluation highlight the therapeutic potential of benzamidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiviral Activity Against Influenza

In another study, benzamide-based 5-aminopyrazoles and their fused heterocycles, structurally related to this compound, were synthesized and demonstrated remarkable antiviral activities against the H5N1 strain of the influenza virus. This research provides insights into the development of new antiviral drugs, especially for combating avian influenza, showcasing the versatility of benzamidine derivatives in medicinal chemistry (Hebishy et al., 2020).

Main Group and Coordination Chemistry

N-silylated benzamidines, which include compounds similar to this compound, have been reviewed for their applications in main group and coordination chemistry. These compounds serve as versatile building blocks for preparing a variety of inorganic heterocycles and transition metal complexes. The review highlights their potential in synthesizing novel materials and catalysts, underlining the broad applicability of benzamidine derivatives beyond biological activity (Edelmann, 1994).

Propriétés

IUPAC Name |

2,5-dichloro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVXKWWONLJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=NO)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C(=N/O)/N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2729344.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide](/img/structure/B2729352.png)

![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)

![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)

![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)